molecular formula C12H11N2OSe B14437174 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone CAS No. 79851-70-0

3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone

Cat. No.: B14437174
CAS No.: 79851-70-0
M. Wt: 278.20 g/mol
InChI Key: UTLJOFQEARJCID-YFHOEESVSA-N
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Description

3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone is a heterocyclic compound that contains selenium

Preparation Methods

The synthesis of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-imidazolidinone with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with selenium reagents under controlled conditions to introduce the selenoxo group. The reaction conditions often require careful temperature control and the use of inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.

    Industry: It is used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The selenoxo group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone include:

Properties

CAS No.

79851-70-0

Molecular Formula

C12H11N2OSe

Molecular Weight

278.20 g/mol

InChI

InChI=1S/C12H11N2OSe/c1-8-3-5-9(6-4-8)7-10-11(15)14(2)12(16)13-10/h3-7H,1-2H3/b10-7-

InChI Key

UTLJOFQEARJCID-YFHOEESVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C

Origin of Product

United States

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